

Jawsamycin: A Technical Guide to a Novel Polyketide-Nucleoside Hybrid Antifungal

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Jawsamycin, also known as FR-900848, is a structurally unique natural product with potent and broad-spectrum antifungal activity. This technical guide provides an in-depth overview of Jawsamycin, from its discovery and biosynthesis to its mechanism of action and preclinical evaluation. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in this promising antifungal agent. The guide details the polyketide-nucleoside hybrid structure of Jawsamycin, characterized by a distinctive polycyclopropane moiety. Quantitative data on its biological activity are presented in structured tables, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and the methods used for its investigation.

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. **Jawsamycin**, a metabolite isolated from the bacterium Streptoverticillium fervens, has emerged as a promising candidate in this regard.[1] Its unique chemical structure, a hybrid of a polyketide and a nucleoside, sets it apart from existing antifungal drugs.[1][2] This guide will delve into the technical details of



Jawsamycin, providing a thorough understanding of its properties and potential as a therapeutic agent.

Chemical Structure and Properties

Jawsamycin is a complex molecule characterized by a polycyclopropanated fatty acid tail attached to a 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine nucleoside core.[1] The polycyclopropane chain is a particularly unusual feature, contributing to the molecule's unique three-dimensional structure and likely its biological activity.

Chemical Formula: C32H43N3O6[3]

Molecular Weight: 565.7 g/mol [1]

The structural complexity of **Jawsamycin** has made its total synthesis a significant challenge, though various approaches to synthesize parts of the molecule have been explored.[4]

Biosynthesis

The biosynthetic gene cluster of **Jawsamycin** has been identified and characterized.[2] Its biosynthesis involves a fascinating interplay between a polyketide synthase (PKS) and a radical S-adenosylmethionine (SAM) enzyme. A proposed mechanism suggests a novel collaboration between an iterative PKS and a radical SAM cyclopropanase for the construction of the unique polycyclopropanated backbone.[2] The gene cluster from Streptomyces roseoverticillatus contains genes encoding for a putative PKS (jaw4), a radical SAM enzyme (jaw5), reductases (jaw1, jaw6), an N-acyltransferase (jaw2), a regulator (jaw3), and a dioxygenase (jaw7).[3]



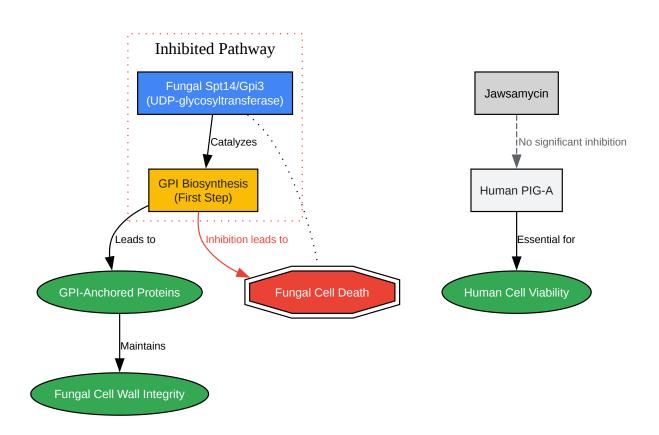


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Figure 1: Proposed biosynthetic pathway of Jawsamycin.

Mechanism of Action

Jawsamycin exerts its antifungal effect by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane and for the integrity of the fungal cell wall.[5][6][7] Specifically, it targets the catalytic subunit Spt14 (also known as Gpi3) of the fungal UDP-glycosyltransferase.[5][6] This enzyme catalyzes the first step in the GPI biosynthesis pathway. **Jawsamycin** shows good selectivity for the fungal enzyme over its human functional homolog, PIG-A, which accounts for its low cytotoxicity against mammalian cells.[4][5][6][8]



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Figure 2: Signaling pathway illustrating Jawsamycin's mechanism of action.



Biological Activity

Jawsamycin exhibits potent, broad-spectrum antifungal activity, particularly against fungal species that are often insensitive to currently licensed antifungal agents.[4][9] Its activity has been demonstrated against various pathogenic fungi, including members of the Mucorales order, Fusarium species, and Scedosporium species.[4][9]

In Vitro Antifungal Activity

The minimal effective concentration (MEC) of **Jawsamycin** has been determined for a range of fungal pathogens.



Fungal Species	Strain	MEC (μg/mL)
Rhizopus oryzae	99-880	≤0.008
Absidia corymbifera	1318.72	≤0.008
Mucor circinelloides	f. lusitanicus CBS 277.49	0.016
Rhizopus delemar	99-891	≤0.008
Fusarium solani	GNF0457	0.016
Fusarium oxysporum	GNF0458	0.016
Scedosporium apiospermum	GNF0460	0.016
Scedosporium prolificans	GNF0461	0.016
Aspergillus fumigatus	ATCC 46645	0.5
Aspergillus flavus	ATCC 204304	0.25
Aspergillus terreus	NIH 4215	0.25
Candida albicans	ATCC 90028	4
Candida glabrata	ATCC 90030	8
Candida krusei	ATCC 6258	8
Candida parapsilosis	ATCC 22019	8
Cryptococcus neoformans	var. grubii H99	>16
Trichophyton rubrum	GNF0462	0.031
Trichophyton mentagrophytes	GNF0463	0.031

Table 1: Minimal Effective Concentrations (MEC) of **Jawsamycin** against various fungal pathogens. Data extracted from Fu et al., 2020.[4]

Cytotoxicity

Jawsamycin displays low cytotoxicity against human cell lines. No effect on the viability of human HCT116 cells was observed at concentrations up to 10 μ M.[4][8] Similarly, no cytotoxic



effects were detected in HEK293, HEPG2, and K562 cell lines at concentrations up to 50 μ M. [4]

Cell Line	Assay	IC50 (μM)
HCT116	Cell Viability Assay	>10
HEK293	WST-1 Cytotoxicity Assay	>50
HEPG2	WST-1 Cytotoxicity Assay	>50
K562	WST-1 Cytotoxicity Assay	>50

Table 2: Cytotoxicity of **Jawsamycin** against human cell lines. Data extracted from Fu et al., 2020.[4]

In Vivo Efficacy

The in vivo antifungal properties of **Jawsamycin** have been demonstrated in a mouse model of invasive pulmonary mucormycosis caused by Rhizopus delemar.[5][6][7] Treatment with **Jawsamycin** significantly improved the survival rate of infected mice compared to placebotreated animals.[8]

Experimental Protocols Antifungal Susceptibility Testing

The minimal effective concentrations (MECs) of **Jawsamycin** against various fungal isolates are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

- Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Spores or conidia are harvested and suspended in a suitable medium. The suspension is adjusted to a standardized concentration.
- Drug Dilution: Jawsamycin is serially diluted in the appropriate test medium in microtiter plates.



- Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates containing the drug dilutions.
- Incubation: The plates are incubated at a specified temperature for a defined period (e.g., 24-72 hours), depending on the fungal species.
- MEC Determination: The MEC is determined as the lowest concentration of Jawsamycin
 that causes a significant morphological change in the fungus (e.g., abnormal hyphal growth)
 as observed microscopically.

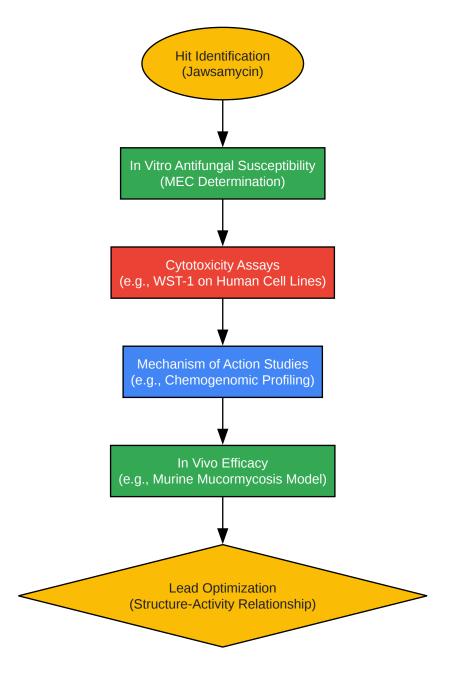
Cytotoxicity Assay (WST-1 Assay)

The cytotoxicity of **Jawsamycin** against human cell lines can be assessed using a colorimetric assay such as the WST-1 assay.

General Protocol:

- Cell Seeding: Human cell lines (e.g., HEK293, HEPG2, K562) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with serial dilutions of **Jawsamycin** or a control compound for a specified duration (e.g., 72 hours).
- WST-1 Reagent Addition: The WST-1 reagent is added to each well and the plates are incubated for a further 1-4 hours.
- Absorbance Measurement: The absorbance of the formazan product, which correlates with the number of viable cells, is measured using a microplate reader at the appropriate wavelength.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.





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Figure 3: A generalized experimental workflow for antifungal drug discovery, exemplified by **Jawsamycin**.

Structure-Activity Relationship

Initial studies on the structure-activity relationship (SAR) of **Jawsamycin** have been conducted through the chemical derivatization of the natural product.[7] Modifications to the dihydrouracil moiety, the dihydrouridine moiety, and the cyclopropylated fatty acid tail have been explored.[7] [10] These studies have provided initial insights into the pharmacophore of **Jawsamycin**,



although none of the tested derivatives have yet shown improved potency or a broader spectrum of activity compared to the parent compound.[8][11]

Conclusion

Jawsamycin represents a highly promising new class of antifungal agents with a novel mechanism of action. Its potent and broad-spectrum activity, particularly against clinically challenging fungal pathogens, combined with its low cytotoxicity, makes it an attractive lead compound for further development. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology approaches to generate novel analogues. Future research will likely focus on optimizing the therapeutic properties of Jawsamycin through medicinal chemistry efforts, further exploring its in vivo efficacy against a wider range of fungal infections, and fully elucidating the intricate details of its biosynthesis. The information compiled in this technical guide provides a solid foundation for these future endeavors.

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